molecular formula C10H13F3O2 B6223444 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2763755-18-4

3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Katalognummer B6223444
CAS-Nummer: 2763755-18-4
Molekulargewicht: 222.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid, also known as TFPBPCA, is a compound that has gained significant attention in scientific research due to its unique molecular structure and potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In the field of organic chemistry, this compound has been used as a building block for the synthesis of various compounds. It has also been used as a ligand in coordination chemistry studies. In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Wirkmechanismus

The mechanism of action of 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes and proteins involved in disease pathways. For example, this compound has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. It also has limited bioavailability, which can affect its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for research involving 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the study of this compound in combination with other compounds for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesemethoden

3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be synthesized through a multistep process involving various chemical reactions. The initial step involves the synthesis of 3-bromo-1-cyclobutanecarboxylic acid, which is then reacted with 1,1,1-trifluoro-4-iodobutane to form 3-(4,4,4-trifluorobutyl)cyclobutanecarboxylic acid. This compound is then subjected to a ring-opening reaction using lithium diisopropylamide (LDA) and subsequently reacted with acetic anhydride to yield this compound.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves the introduction of a carboxylic acid group onto a bicyclo[1.1.1]pentane ring system, followed by the addition of a trifluorobutyl group to the carboxylic acid. The synthesis will be carried out in several steps, starting with the preparation of the bicyclo[1.1.1]pentane ring system.", "Starting Materials": [ "1,3-cyclohexadiene", "dichloromethane", "sodium hydroxide", "diethyl ether", "bromobutane", "trifluorobutylamine", "acetic anhydride", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "ethyl acetate", "methanol", "hydrochloric acid", "sodium hydroxide solution" ], "Reaction": [ "1. Preparation of bicyclo[1.1.1]pentane ring system: 1,3-cyclohexadiene is reacted with dichloromethane in the presence of sodium hydroxide to form the bicyclo[1.1.1]pentane ring system.", "2. Bromobutane addition: The bicyclo[1.1.1]pentane ring system is reacted with bromobutane in diethyl ether to form the corresponding alkylated product.", "3. Trifluorobutylamine addition: The alkylated product is reacted with trifluorobutylamine in the presence of acetic anhydride to form the corresponding amide.", "4. Hydrolysis: The amide is hydrolyzed with sodium bicarbonate to form the corresponding carboxylic acid.", "5. Purification: The carboxylic acid is purified by extraction with ethyl acetate, followed by washing with water, drying over sodium sulfate, and evaporation of the solvent.", "6. Acidification: The purified carboxylic acid is dissolved in methanol and treated with hydrochloric acid to form the corresponding salt.", "7. Neutralization: The salt is neutralized with sodium hydroxide solution to form the final product, 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid." ] }

CAS-Nummer

2763755-18-4

Molekularformel

C10H13F3O2

Molekulargewicht

222.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.